Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
CAS No.:
Cat. No.: VC16380536
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O2 |
|---|---|
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C9H10N2O2/c1-13-9(12)7-3-2-6-4-5-10-8(6)11-7/h2-3H,4-5H2,1H3,(H,10,11) |
| Standard InChI Key | LCIPSEXSXUDVQV-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC2=C(CCN2)C=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (molecular formula: C₉H₁₀N₂O₂) consists of a partially saturated pyrrolopyridine core fused with a pyridine ring, where the dihydro moiety reduces aromaticity in the pyrrole segment. The methyl ester group at position 6 enhances solubility in organic solvents and facilitates further functionalization . Key structural features include:
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A bicyclic system with nitrogen atoms at positions 1 and 3.
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A carboxylate ester (–COOCH₃) at position 6, which can undergo hydrolysis or transesterification.
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Partial saturation in the pyrrole ring, conferring conformational flexibility.
The hydrochloride salt (C₉H₁₁ClN₂O₂) is a common derivative, with a molecular weight of 214.65 g/mol . Spectroscopic data, such as NMR and IR, confirm the presence of characteristic peaks for the ester carbonyl (≈1700 cm⁻¹) and aromatic C–H stretches .
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀N₂O₂ | |
| Molecular Weight | 178.19 g/mol | |
| Melting Point | Not reported (decomposes) | |
| Solubility | Soluble in DMSO, methanol | |
| SMILES | COC(=O)C1=NC2=C(CCN2)C=C1 |
Synthesis and Derivatization
Cyclization Reactions
The core pyrrolopyridine structure is synthesized via cyclization strategies. A representative method involves reacting 5-bromo-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid under Suzuki–Miyaura conditions ([Pd(dppf)Cl₂], K₂CO₃, dioxane/water, 80°C), yielding 5-phenyl derivatives . Post-functionalization, such as tosylation or esterification, introduces substituents at reactive positions .
Catalytic Cross-Coupling
Industrial and Medicinal Applications
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing kinase inhibitors (e.g., ruxolitinib analogs) and antipsychotic agents. Its ester group allows conversion to carboxylic acids, enabling prodrug development .
Agrochemicals
Derivatives function as fungicides and herbicides by targeting plant-specific enzymes. For example, chloro-substituted analogs inhibit fungal ergosterol biosynthesis (EC₅₀: 0.5–1.2 µM).
Materials Science
Conjugated pyrrolopyridine derivatives exhibit luminescent properties, making them candidates for organic light-emitting diodes (OLEDs).
Mechanism of Action
The compound’s biological effects arise from interactions with macromolecular targets:
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Enzyme Inhibition: Competitive binding to kinase ATP pockets disrupts signal transduction.
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Receptor Modulation: Partial agonism at GPCRs alters neurotransmitter release.
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DNA Intercalation: Planar regions of the molecule intercalate into DNA, inhibiting replication in rapidly dividing cells.
Comparative Analysis with Structural Analogs
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